Product packaging for Methyl 3-bromo-5-formyl-4-hydroxybenzoate(Cat. No.:CAS No. 706820-79-3)

Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Cat. No.: B1429914
CAS No.: 706820-79-3
M. Wt: 259.05 g/mol
InChI Key: XHKGRKFKESLQFV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formyl-4-hydroxybenzoate is a multifunctional aromatic ester featuring a bromine atom at position 3, a formyl group at position 5, and a hydroxyl group at position 4 of the benzene ring. Its molecular formula is C₉H₇BrO₄, with a molecular weight of 259.06 g/mol. This compound serves as a critical intermediate in pharmaceutical and organic synthesis due to its reactive substituents:

  • Bromine: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Formyl Group: Enables nucleophilic additions or condensations (e.g., Schiff base formation).
  • Hydroxyl Group: Enhances solubility in polar solvents via hydrogen bonding and directs electrophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO4 B1429914 Methyl 3-bromo-5-formyl-4-hydroxybenzoate CAS No. 706820-79-3

Properties

IUPAC Name

methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKGRKFKESLQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856769
Record name Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706820-79-3
Record name Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-formyl-4-hydroxybenzoate can be synthesized through several methods. One common route involves the bromination of methyl 3-formyl-4-hydroxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-formyl-4-hydroxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in combinatorial chemistry.

Key Reactions :

  • Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles.
  • Oxidation : Hydroxyl groups can be oxidized to form quinones.

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies show significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The bromine atom enhances its ability to disrupt microbial cell membranes.
  • Anticancer Activity : Investigations have suggested that it may induce apoptosis in cancer cells. It has been tested against several tumor cell lines, showing promising cytotoxic effects.
Biological ActivityMechanism
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis

Pharmaceutical Development

The compound is explored as a precursor in the synthesis of pharmaceutical compounds and drug candidates. Its structural components allow for modifications that can lead to the development of new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoates demonstrated that this compound exhibited superior antimicrobial activity compared to its non-brominated counterparts. The mechanism was attributed to its ability to penetrate bacterial membranes more effectively due to the presence of the bromine atom.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines have shown that this compound can significantly reduce cell viability at concentrations as low as 10 µM. The proposed mechanism involves the activation of apoptotic pathways, leading to programmed cell death.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-formyl-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the formyl and hydroxyl groups allows it to participate in various chemical reactions, influencing its reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Functional Groups
Methyl 3-bromo-5-formyl-4-hydroxybenzoate C₉H₇BrO₄ Br (C3), CHO (C5), OH (C4) Ester, Bromo, Formyl, Hydroxyl
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ Br (C3), Cl (C4), F (C5) Ester, Bromo, Chloro, Fluoro
Methyl 3-bromo-5-methylisoxazole-4-carboxylate C₆H₆BrNO₃ Br (C3), CH₃ (C5), isoxazole ring Ester, Bromo, Methyl, Heterocyclic
Methyl salicylate C₈H₈O₃ OH (C2), OMe (COOCH₃) Ester, Hydroxyl


Key Observations :

  • Substituent Effects :
    • The target compound’s formyl and hydroxyl groups increase polarity and reactivity compared to purely halogenated analogs (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) .
    • Heterocyclic analogs (e.g., Methyl 3-bromo-5-methylisoxazole-4-carboxylate) exhibit distinct reactivity due to the isoxazole ring, which may enhance stability under acidic conditions .

Physical and Chemical Properties

Property This compound Methyl 3-bromo-4-chloro-5-fluorobenzoate Methyl salicylate
Molecular Weight (g/mol) 259.06 267.48 152.15
Boiling Point (°C) ~300 (estimated) Not reported 222
Solubility High in polar solvents (e.g., DMSO) Moderate in organic solvents (e.g., CHCl₃) High in ethanol
Reactivity Nucleophilic addition (CHO), H-bonding (OH) Halogen substitution (Br, Cl, F) Ester hydrolysis

Notable Trends:

  • The hydroxyl and formyl groups in the target compound enhance solubility in polar solvents compared to trihalogenated analogs .
  • Methyl salicylate , lacking halogen or formyl groups, exhibits lower molecular weight and simpler reactivity, primarily undergoing ester hydrolysis .

Stability and Challenges

  • Hydrolysis Sensitivity : The ester group in all compounds is prone to hydrolysis under acidic/basic conditions, but the hydroxyl group in the target compound may accelerate this process compared to halogenated analogs.
  • Storage Considerations : Brominated esters require protection from light to prevent degradation, whereas formyl-containing analogs may need inert atmospheres to avoid oxidation .

Biological Activity

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS Number: 706820-79-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the following structural features:

  • Bromine atom : Enhances reactivity.
  • Formyl group : Confers aldehyde properties.
  • Hydroxyl group : Contributes to its biological activity.

The molecular formula is C9H7BrO4C_9H_7BrO_4, which indicates the presence of multiple functional groups that play a crucial role in its reactivity and biological interactions.

The biological activity of this compound is influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its mechanism of action primarily involves:

  • Antimicrobial Activity : The compound exhibits significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been tested against several tumor cell lines, showing promising cytotoxic effects.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Studies

In vitro studies have demonstrated the compound's cytotoxicity against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM)
MCF-7 (breast cancer)20
HCT116 (colon cancer)15
HepG2 (liver cancer)25
HL-60 (leukemia)18

These results suggest that this compound may effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal highlighted the use of this compound as a potential treatment for infections caused by resistant strains of bacteria. The compound demonstrated superior efficacy compared to standard antibiotics, indicating its potential as a novel therapeutic agent .
  • Case Study on Cancer Treatment : Another investigation focused on the effects of this compound on human leukemia cells. The study found that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, suggesting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to understand its unique properties:

Compound Key Features Biological Activity
Methyl 3-formyl-4-hydroxybenzoateLacks bromine; less reactiveModerate antimicrobial activity
Methyl 3-bromo-4-hydroxybenzoateLacks formyl group; limited applicationsMild anticancer effects
Methyl 3,5-dibromo-4-hydroxybenzoateAdditional bromine increases reactivityHigher cytotoxicity but more toxic

This comparison highlights the significance of both the bromine and formyl groups in enhancing biological activity .

Q & A

Q. What are the key considerations for synthesizing methyl 3-bromo-5-formyl-4-hydroxybenzoate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of benzoate derivatives. For example, bromination and formylation reactions require precise temperature control and stoichiometric ratios to avoid over-substitution. Evidence from analogous compounds suggests using General Procedure B (as in ), which employs trichlorotriazine as a coupling agent. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended, followed by recrystallization in ethanol to achieve >95% purity . Monitor reaction progress using TLC (Rf ~0.4 in 1:1 hexane:ethyl acetate) and confirm via 1H^1H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm).

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : 13C^{13}C NMR distinguishes the formyl (δ ~190 ppm) and ester carbonyl (δ ~165–170 ppm). The bromine substituent induces deshielding in adjacent carbons.
  • X-ray crystallography : Use SHELX-97 () for structure refinement. Ensure crystal quality by slow evaporation from DMSO/water mixtures. ORTEP-3 () can visualize thermal ellipsoids to confirm spatial arrangement of substituents.
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 259.06 for C9_9H7_7BrO4_4) validates molecular composition .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., bromine vapors).
  • Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent spreading ().
  • Storage : Keep in amber glass vials under inert gas (N2_2) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density maps. The bromine atom’s electronegativity directs nucleophilic attack to the 3-position.
  • Hammett parameters : Calculate σ+^+ values for substituents to predict reaction rates. The formyl group (σ+^+ ~0.73) enhances electrophilicity at the para position.
  • Solvent effects : Simulate in DMSO (common solvent for SNAr reactions) using COSMO-RS to assess solvation energy barriers .

Q. What strategies resolve contradictions in biological activity data for this compound (e.g., antimicrobial vs. non-active results)?

Methodological Answer:

  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) testing across bacterial strains (e.g., S. aureus, E. coli) with concentrations from 0.1–100 μM.
  • Metabolite interference : Use LC-MS to check for degradation products during assays. The hydroxy group may oxidize to a quinone under aerobic conditions, altering activity ().
  • Synergistic studies : Combine with β-lactam antibiotics to assess potentiation effects, as seen in structurally related benzoates .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed during refinement?

Methodological Answer:

  • Twinning detection : Use PLATON’s TWINLAW to identify twin laws. For SHELXL (), apply BASF and TWIN commands with HKLF 5 format.
  • Disorder modeling : Split Br and formyl groups into partial occupancies if electron density suggests positional ambiguity. Restrain ADP similarity with SIMU and DELU commands.
  • Validation : Cross-check with Rint_{\text{int}} (<5%) and CCweak_{\text{weak}} (>30%) metrics to ensure model robustness .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–13). The ester group hydrolyzes rapidly above pH 10 (t1/2_{1/2} ~2 hrs), while the bromine substituent stabilizes the aromatic ring under acidic conditions.
  • Kinetic profiling : Use UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) to track degradation. Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Reactant of Route 2
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Methyl 3-bromo-5-formyl-4-hydroxybenzoate

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